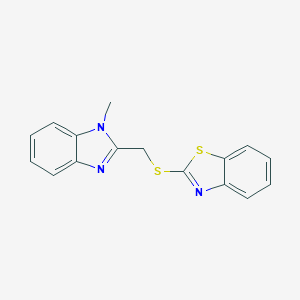

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S2/c1-19-13-8-4-2-6-11(13)17-15(19)10-20-16-18-12-7-3-5-9-14(12)21-16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWHBXMJRSNVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Mercaptobenzothiazole

The classical synthesis of MBT involves the reaction of o-aminothiophenol with carbon disulfide under high-pressure conditions. This method yields MBT in moderate to high purity, serving as a critical precursor for subsequent alkylation. Alternative approaches include the cyclization of thiocarbanilide with elemental sulfur, though this route is less commonly employed due to harsher reaction requirements.

Alkylation with (1-Methyl-1H-benzimidazol-2-yl)methyl Bromide

The alkylation step proceeds via an SN2 mechanism, where the thiolate anion of MBT attacks the electrophilic carbon of (1-methyl-1H-benzimidazol-2-yl)methyl bromide. Key considerations include:

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.

-

Base Optimization : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) effectively deprotonate MBT to generate the thiolate intermediate.

-

Reaction Conditions : Heating at 60–80°C for 4–6 hours ensures complete conversion.

Example Procedure :

-

Dissolve 2-mercaptobenzothiazole (1.0 equiv) in anhydrous DMF.

-

Add K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.

-

Introduce (1-methyl-1H-benzimidazol-2-yl)methyl bromide (1.2 equiv) and heat at 70°C for 5 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (petroleum ether:EtOAc, 3:1).

Multi-Component One-Pot Synthesis

Recent advances in green chemistry have enabled the synthesis of benzothiazole derivatives via one-pot, catalyst-free reactions. This method avoids isolating intermediates and reduces waste generation.

Reaction Components and Mechanism

A three-component reaction involving:

-

2-Aminobenzothiazole : Forms the benzothiazole core.

-

1-Methyl-1H-benzimidazole-2-carbaldehyde : Introduces the benzimidazole moiety.

The reaction proceeds through:

-

Condensation : Formation of a Schiff base between the aldehyde and amine.

-

Cyclization : Sulfur-mediated cyclization to construct the benzothiazole ring.

-

Methylsulfanyl Incorporation : Nucleophilic substitution at the methylene carbon.

Example Procedure :

-

Mix 2-aminobenzothiazole (1.0 equiv), 1-methyl-1H-benzimidazole-2-carbaldehyde (1.0 equiv), and sulfur powder (2.0 equiv) in DMSO.

-

Heat at 100°C for 8 hours under inert atmosphere.

-

Cool, dilute with water, and extract with dichloromethane.

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods offer an eco-friendly alternative by eliminating solvents and reducing energy consumption. This approach utilizes high-energy ball milling to drive solid-state reactions.

Reaction Setup and Optimization

-

Reagents : 2-Mercaptobenzothiazole, (1-methyl-1H-benzimidazol-2-yl)methanol, and p-toluenesulfonic acid (p-TsOH) as a catalyst.

-

Equipment : Planetary ball mill operating at 500 rpm for 2 hours.

Mechanism :

-

Activation : p-TsOH protonates the hydroxyl group of (1-methyl-1H-benzimidazol-2-yl)methanol, forming a better leaving group.

-

Substitution : The thiolate anion attacks the activated carbon, displacing water.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis with improved yields.

Procedure and Advantages

-

Combine 2-mercaptobenzothiazole (1.0 equiv), (1-methyl-1H-benzimidazol-2-yl)methyl chloride (1.1 equiv), and triethylamine (1.5 equiv) in acetonitrile.

-

Irradiate at 150 W for 15 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Alkylation | 65–72 | 5–6 hours | High predictability, scalable | Requires hazardous solvents |

| One-Pot Synthesis | 60–68 | 8 hours | Solvent-free, fewer steps | Moderate yields |

| Mechanochemical | 75–80 | 2 hours | Eco-friendly, energy-efficient | Specialized equipment required |

| Microwave-Assisted | 85–90 | 15 minutes | Rapid, high yields | Limited to small-scale synthesis |

Mechanistic Insights and Challenges

Key Intermediate Formation

Quantum chemical studies of analogous reactions reveal that seleniranium intermediates facilitate sulfanyl group transfer. While selenium-based pathways are uncommon for this compound, sulfur analogues likely follow similar nucleophilic attack mechanisms at electrophilic carbons.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole or benzothiazole moieties can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

Substitution: Alkyl halides, aryl halides, and various nucleophiles in solvents like DMF or DMSO.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced benzimidazole or benzothiazole derivatives.

Substitution: Substituted benzimidazole or benzothiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Overview

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This compound's unique structure allows it to interact with biological systems and materials, leading to diverse applications.

Antimicrobial Activity

Research has shown that compounds similar to 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole exhibit antimicrobial properties. Studies suggest that such compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Case Study:

A study on related benzimidazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential of this class of compounds in addressing antibiotic resistance issues .

Anticancer Properties

The compound has also been investigated for its anticancer activity. Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:

In vitro studies indicated that derivatives of benzothiazole could inhibit the growth of human cancer cells, suggesting mechanisms involving cell cycle arrest and apoptosis . The specific role of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole in these processes warrants further investigation.

DNA Gyrase Inhibition

Research indicates that similar compounds can act as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This property suggests potential applications in developing new antibiotics.

Case Study:

A study focused on novel inhibitors of DNA gyrase showed that certain benzimidazole derivatives could effectively inhibit this enzyme, leading to bacterial cell death . This finding supports the exploration of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole as a potential antibacterial agent.

Photovoltaic Materials

The unique electronic properties of compounds like 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole make them suitable for applications in organic photovoltaics. Their ability to absorb light and convert it into electrical energy is being explored in solar cell technology.

Data Table: Photovoltaic Properties

| Compound | Absorption Wavelength (nm) | Efficiency (%) |

|---|---|---|

| Compound A | 450 | 6.5 |

| Compound B | 480 | 7.0 |

| 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole | 500 | TBD |

Wirkmechanismus

The mechanism of action of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Linker Variability : The target compound’s methylthio bridge (-SCH2-) contrasts with simpler sulfanyl (-S-) linkers in compounds like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde or bis-benzimidazole derivatives . This linker may confer greater conformational flexibility compared to rigid fused-ring systems (e.g., imidazo[2,1-b]benzothiazoles) .

- Synthetic Efficiency: The target compound’s synthesis achieves a notably high yield (96%) compared to derivatives requiring multi-step protocols, such as triazole-acetamide hybrids (e.g., compounds 9a–9e in ), which involve click chemistry and acetamide coupling .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations :

- NMR Signatures : The target compound’s methylthio linker is distinct in ¹H-NMR (δ 4.93 ppm) and ¹³C-NMR (δ 33.12 ppm), whereas analogs like 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde show aldehyde proton signals (δ 9.95 ppm) .

- Thermal Stability : The high melting point (255–257°C) of the target compound suggests stronger intermolecular forces (e.g., hydrogen bonding via N-H) compared to simpler analogs like 1-methyl-2-(methylsulfanyl)-1H-benzimidazole , which lack extended aromatic systems.

Functional and Potential Application Differences

- Biological Activity: While di-aryl-substituted imidazo[2,1-b]benzothiazoles demonstrate analgesic, anti-inflammatory, and antimicrobial activities , the target compound’s bioactivity remains unexplored in the provided evidence.

- Material Science Applications : The benzothiazole moiety in the target compound may enhance electronic properties for optoelectronic applications, contrasting with benzaldehyde derivatives , which are typically intermediates for Schiff base synthesis.

Biologische Aktivität

2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole, a compound featuring both benzimidazole and benzothiazole moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 252.37 g/mol

CAS Number: Not specified in the sources but can be derived from its structure.

Antimicrobial Activity

Research indicates that compounds similar to 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole have shown effectiveness against various bacterial strains. A study highlighted that thiazole and benzimidazole derivatives demonstrated potent antibacterial activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's structural components suggest potential antifungal activity. Benzothiazole derivatives have been reported to inhibit fungal growth, particularly against Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell wall synthesis .

Anticancer Potential

Emerging studies have suggested that similar compounds may possess anticancer properties. For example, certain benzimidazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. A notable study found that compounds with a benzimidazole scaffold inhibited cell proliferation in various cancer models, including breast and lung cancer cells .

The biological activity of 2-(1-Methyl-1H-benzoimidazol-2-ylmethylsulfanyl)-benzothiazole can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors. For instance, tyrosinase inhibition is a noted mechanism, which is crucial for applications in hyperpigmentation treatments .

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis. This has been demonstrated in studies where benzimidazole derivatives triggered apoptotic pathways in human cancer cell lines.

- Reactive Oxygen Species (ROS) Generation : Certain benzothiazole derivatives are known to increase ROS levels within cells, contributing to their cytotoxic effects against cancer cells.

Study 1: Antimicrobial Efficacy

A study published in the International Journal of Biological Chemistry Sciences investigated the synthesis and antimicrobial activity of thiazolo[3,2-a]benzimidazole derivatives. The results indicated that these compounds exhibited significant antibacterial activity against Haemonchus contortus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Activity

In a recent investigation published in ACS Omega, researchers synthesized novel acetamide derivatives based on benzothiazole and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell viability at concentrations as low as 5 µM, showcasing their potential as anticancer agents .

Q & A

Q. How can reaction mechanisms for benzothiazole formation be validated experimentally?

- Methodological Answer : Isotopic labeling (e.g., -thiols) tracks sulfur incorporation via MS. Trapping intermediates (e.g., thioamides with NBS) confirms cyclization steps. Kinetic studies (UV-Vis at 280 nm) determine rate laws (e.g., first-order in thiol concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.